molecular formula C16H21NO5S B2866972 N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1795296-03-5

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2866972
CAS No.: 1795296-03-5
M. Wt: 339.41
InChI Key: CPUBCWCTEHUSOD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl intermediate, which can be synthesized from furfural through a series of reactions including formylation and reduction . The methoxyethyl group is introduced via an alkylation reaction, and the final sulfonamide is formed through a sulfonation reaction with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is unique due to its combination of a furan ring, a methoxyethyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-8-13(9-12(2)16(11)21-4)23(18,19)17-10-15(20-3)14-6-5-7-22-14/h5-9,15,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBCWCTEHUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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